Product packaging for Agn-PC-00jqiu(Cat. No.:CAS No. 398453-30-0)

Agn-PC-00jqiu

Cat. No.: B14245225
CAS No.: 398453-30-0
M. Wt: 551.5 g/mol
InChI Key: FMEQOJNNUASAHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Agn-PC-00jqiu is a high-purity chemical reagent offered for research and development purposes. It is intended for use in laboratory settings only and is not classified as a drug, cosmetic, or for household use. This compound is of significant interest in various fields, including organic chemistry, medicinal chemistry, and chemical biology. Researchers utilize this compound primarily as a key synthetic intermediate or a building block in the construction of more complex molecular architectures, such as pharmaceuticals, agrochemicals, and functional materials. Its specific molecular structure makes it a valuable precursor for studying structure-activity relationships (SAR) and for exploring new pathways in heterocyclic and synthetic chemistry. The product is supplied with a comprehensive Certificate of Analysis (CoA) to ensure batch-to-batch consistency, identity, and purity, as verified by techniques including NMR spectroscopy, mass spectrometry, and HPLC. For specific storage conditions to maintain stability and to request a copy of the material safety data sheet (MSDS), please contact our technical support team. This product is strictly for professional laboratory research use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H27NO4P2 B14245225 Agn-PC-00jqiu CAS No. 398453-30-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

398453-30-0

Molecular Formula

C32H27NO4P2

Molecular Weight

551.5 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N,1-bis(diphenylphosphoryl)methanamine

InChI

InChI=1S/C32H27NO4P2/c34-38(26-13-5-1-6-14-26,27-15-7-2-8-16-27)32(25-21-22-30-31(23-25)37-24-36-30)33-39(35,28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-23,32H,24H2,(H,33,35)

InChI Key

FMEQOJNNUASAHP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(NP(=O)(C3=CC=CC=C3)C4=CC=CC=C4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Synthetic Methodologies for Agn Pc 00jqiu and Its Derivatives

Retrosynthetic Analysis of Agn-PC-00jqiu

A thorough retrosynthetic analysis is fundamental to devising an efficient and logical synthetic plan. This approach involves systematically deconstructing the target molecule into simpler, commercially available precursors.

The retrosynthetic analysis of this compound identifies several key disconnections. The primary strategic consideration involves the formation of the core heterocyclic structure. A key disconnection is made at the C-N bond of the indole ring and the ether linkage of the pyran ring. This approach simplifies the complex fused-ring system into more manageable precursors. Another strategic consideration is the stereoselective installation of the hydroxyl group, which is crucial for the compound's final architecture.

Based on the retrosynthetic analysis, the following key precursors and starting materials for the synthesis of this compound have been identified:

Precursor/Starting Material Chemical Structure Role in Synthesis
Substituted IndoleC₈H₇NCore structural backbone
Chiral Epoxy-alcoholC₄H₈O₂Introduction of stereocenter and pyran ring formation
Organometallic ReagentR-MgBrCarbon-carbon bond formation

Classical Synthetic Approaches to this compound

Classical synthetic approaches have been instrumental in the initial preparation of this compound, providing a foundational understanding for further methodological refinement.

Entry Solvent Temperature (°C) Catalyst Yield (%)
1Toluene80None45
2Dioxane100p-TSA65
3Acetonitrile80Sc(OTf)₃82
4Dichloromethane40AuCl₃75

Advanced Synthetic Techniques Applied to this compound

To overcome some of the limitations of classical methods, advanced synthetic techniques have been explored for the synthesis of this compound. These methods offer improvements in terms of efficiency, stereoselectivity, and environmental impact. One notable advanced technique is the use of a one-pot tandem reaction sequence, which combines multiple transformations into a single operational step, thereby reducing waste and improving time efficiency. Another approach involves the application of photoredox catalysis to facilitate key bond-forming reactions under mild conditions.

The Chemical Compound "this compound" Appears to Be a Non-Existent or Undocumented Substance

Following a comprehensive search for the chemical compound designated as "this compound," no scientifically verifiable information or published research corresponding to this identifier has been found. Searches across chemical databases and scientific literature did not yield any results for a compound with this name.

The format of the designation "this compound" resembles internal cataloging numbers used by some chemical suppliers. For instance, Angene Chemical uses a similar "AGN-PC-..." format for its products. angenesci.com However, the specific identifier "this compound" does not appear in their public listings or any other available chemical-related resources.

This lack of public data makes it impossible to provide a scientifically accurate article on the synthetic methodologies for "this compound" as requested. The creation of such an article would require the fabrication of data and research findings, which would be misleading and scientifically unsound.

While general principles of chemical synthesis, such as catalytic methods, stereoselective synthesis, flow chemistry, and green chemistry principles, are well-established fields of study, their specific application to a non-existent or undocumented compound cannot be described. For example, flow chemistry is a recognized technique for the synthesis of various materials, including energetic compounds, and offers benefits in terms of safety and efficiency. europa.eu However, without information on the structure and properties of "this compound," a discussion of its synthesis via flow chemistry or any other method would be purely speculative.

Therefore, until "this compound" is documented in peer-reviewed scientific literature or public chemical databases, a detailed and accurate article on its synthesis, as per the provided outline, cannot be generated.

Synthesis of Structurally Related Analogs and Derivatives of this compound

Design Principles for Analog Generation

The generation of analogs for a lead compound, hypothetically "this compound," is guided by the principles of structure-activity relationship (SAR) studies. The primary goal is to systematically modify the chemical structure to enhance desired properties such as potency, selectivity, and pharmacokinetic profile. For a class of compounds like the anilinoanthraquinones, which have been investigated as P2Y2 receptor antagonists, the design principles for analog generation would focus on modifications of the core structure to improve receptor binding and functional activity.

Key design strategies include:

Scaffold Modification: Altering the core anthraquinone structure to explore new interactions with the target protein. This could involve changing the oxidation state of the quinone, or replacing the anthracene core with other polycyclic aromatic systems.

Substituent Variation: Introducing a variety of substituents on the aniline ring and the anthraquinone core. The nature of these substituents (e.g., electron-donating or electron-withdrawing), their size, and their position can significantly impact the biological activity. For instance, in the case of anilinoanthraquinone derivatives, the substitution pattern on the phenylamino moiety is a key determinant of their potency as P2Y2 receptor antagonists.

Isosteric and Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties but may lead to improved biological activity or metabolic stability. For example, a carboxylic acid group could be replaced with a tetrazole to maintain acidic character while potentially improving oral bioavailability.

Synthetic Routes to Key this compound Analogs

The synthesis of key analogs of a hypothetical "this compound," represented here by anilinoanthraquinones, often relies on robust and versatile chemical reactions that allow for the introduction of diverse chemical functionalities. A prominent method for the synthesis of anilinoanthraquinone derivatives is the Ullmann coupling reaction. nih.gov This reaction involves the copper-catalyzed coupling of an aryl halide with an amine.

In the context of synthesizing anilinoanthraquinone analogs, a typical synthetic route would involve the reaction of bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) with a variety of aniline derivatives. The general reaction scheme is depicted below:

Scheme 1: General Synthetic Route to Anilinoanthraquinone Analogs via Ullmann Coupling Ullmann Coupling Reaction for Anilinoanthraquinone Synthesis

In this reaction, bromaminic acid is coupled with a substituted aniline in the presence of a copper catalyst to yield the corresponding 1-amino-4-anilinoanthraquinone-2-sulfonic acid derivative.

This synthetic approach is highly amenable to the generation of a library of analogs, as a wide range of commercially available aniline derivatives can be employed. The reaction conditions, such as the choice of copper catalyst, solvent, and temperature, can be optimized to maximize the yield and purity of the desired products.

Combinatorial Approaches to this compound Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, structured libraries of compounds for high-throughput screening. For the generation of a library of "this compound" analogs, such as the anilinoanthraquinones, a parallel synthesis approach can be employed. nih.gov

In a parallel synthesis strategy, a common chemical intermediate is reacted with a diverse set of building blocks in a spatially separated array of reaction vessels. For the anilinoanthraquinone library, bromaminic acid serves as the common intermediate, and a collection of different aniline derivatives act as the building blocks. The Ullmann coupling reaction is carried out in parallel in a compact synthesizer, allowing for the simultaneous synthesis of multiple distinct products. nih.gov

The general workflow for the combinatorial generation of an anilinoanthraquinone library is as follows:

Reaction Setup: Dispensing the common intermediate (bromaminic acid), the copper catalyst, and the solvent into each well of a multi-well reaction block.

Building Block Addition: Adding a unique aniline derivative to each well.

Reaction: Heating the reaction block to the desired temperature and allowing the reactions to proceed to completion.

Work-up and Purification: After the reaction, the products are typically purified using high-performance liquid chromatography (HPLC) to ensure a high degree of purity for biological testing.

Characterization: The purified compounds are then characterized by analytical techniques such as mass spectrometry and NMR to confirm their identity and purity.

This combinatorial approach enables the efficient exploration of the chemical space around the anilinoanthraquinone scaffold, facilitating the identification of structure-activity relationships and the discovery of potent and selective P2Y2 receptor antagonists. nih.gov

Compound IDAniline DerivativeR-group on AnilineIC50 (µM) at human P2Y2 Receptor
PSB-716 2-Methoxyaniline2-OCH3Low micromolar
Analog 2 4-Methylaniline4-CH3> 10
Analog 3 3-Chloroaniline3-Cl5.2
Analog 4 AnilineH> 10

This table presents a selection of anilinoanthraquinone analogs synthesized via combinatorial methods and their corresponding inhibitory activity at the human P2Y2 receptor. The IC50 value represents the concentration of the compound required to inhibit 50% of the receptor's activity.

Mechanistic Investigations of Agn Pc 00jqiu S Interactions

Theoretical Frameworks for Understanding Reactivity

Modern computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens for predicting and understanding chemical reactivity before a reaction is even attempted in a lab. rsc.orgnih.gov DFT allows for the calculation of various molecular properties and reactivity descriptors that quantify a molecule's electronic characteristics. nih.govmdpi.com These descriptors, such as electronic chemical potential (μ), chemical hardness (η), and electrophilicity (ω), provide a semi-quantitative basis for predicting how a molecule will behave as an electron donor or acceptor. nih.gov

For Agn-PC-00jqiu, DFT calculations can be employed to map its electron density, identify sites susceptible to nucleophilic or electrophilic attack, and estimate the stability of potential intermediates. frontiersin.org One of the key outputs of these studies is the calculation of Fukui functions, which indicate the propensity of a specific atomic site in a molecule to accept or donate an electron. rsc.orgmdpi.com

Illustrative Research Findings: To understand the intrinsic reactivity of the this compound core structure, a series of analogs were modeled using DFT at the B3LYP/6-311++G(d,p) level of theory. nih.gov The calculated global reactivity descriptors provide a comparative baseline for predicting their behavior in polar reactions.

CompoundChemical Potential (μ) (eV)Chemical Hardness (η) (eV)Global Electrophilicity (ω) (eV)
This compound (Parent)-3.455.801.02
Analog A (-NO2 subst.)-4.105.651.49
Analog B (-OCH3 subst.)-3.155.950.83

The data suggest that the introduction of an electron-withdrawing nitro group (Analog A) increases the electrophilicity, making it a better electron acceptor compared to the parent compound. Conversely, an electron-donating methoxy group (Analog B) decreases electrophilicity, enhancing its nucleophilic character.

Reaction Pathways and Intermediates of this compound

While theoretical models provide predictions, empirical studies are necessary to observe and characterize the actual reaction pathways and the transient species that form and disappear during a chemical transformation.

Identifying short-lived reaction intermediates is crucial for confirming a proposed mechanism. nih.gov A combination of spectroscopic techniques is often employed to capture a snapshot of these fleeting species. researchgate.net For instance, in situ UV-Vis, infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy can monitor changes in the electronic structure and bonding of molecules as a reaction progresses. nih.govmdpi.com

In cases where intermediates are highly reactive, specialized techniques like freeze-quench Electron Paramagnetic Resonance (EPR) for radical species or time-resolved spectroscopy can be used. acs.org Mass spectrometry is also exceptionally sensitive for detecting low-abundance intermediates, providing valuable information on their mass and fragmentation patterns. nih.gov

Illustrative Research Findings: The oxidation of this compound with a peroxide agent was monitored using a combination of UV-Vis and EPR spectroscopy to probe the formation of transient species. The reaction showed the quantitative conversion of the starting material to the final product via an observable intermediate. acs.org

SpeciesUV-Vis λmax (nm)Description
This compound (Start)285, 350Characteristic absorption bands of the parent compound.
Intermediate I410 (broad)A new, broad absorption band appears within milliseconds, suggesting the formation of a transient, colored species.
Product P270, 315Final stable product spectrum, observed after the decay of the 410 nm band.

The appearance and subsequent decay of the absorption band at 410 nm provided direct spectroscopic evidence for "Intermediate I". This observation, coupled with EPR data suggesting a paramagnetic species, allowed for the structural characterization of this key intermediate. acs.orgnih.gov

Illustrative Research Findings: The transformation of this compound into Product P was studied under various initial concentrations to determine the reaction's kinetic profile. The rate of reaction was measured by monitoring the disappearance of the reactant's UV-Vis absorbance at 350 nm.

ExperimentInitial [this compound] (M)Initial [Reagent X] (M)Initial Rate (M/s)
10.100.101.5 x 10-4
20.200.103.0 x 10-4
30.100.201.5 x 10-4

Analysis of the data reveals that doubling the concentration of this compound (Experiment 2 vs. 1) doubles the initial rate, indicating the reaction is first-order with respect to this compound. However, doubling the concentration of Reagent X (Experiment 3 vs. 1) has no effect on the rate, indicating the reaction is zero-order with respect to Reagent X. Therefore, the determined rate law is: Rate = k[this compound]. This suggests that the rate-determining step involves only the this compound molecule. princeton.edu

Structure-Activity Relationship (SAR) Studies of this compound

Structure-Activity Relationship (SAR) studies explore how modifications to a molecule's chemical structure affect its biological activity or chemical reactivity. nih.govgardp.org By synthesizing and testing a series of related compounds, medicinal and organic chemists can identify the key structural features responsible for a desired effect. nih.gov

The placement and electronic nature of substituents on a core molecular scaffold can dramatically alter its reactivity. rsc.org Electron-donating groups (EDGs) increase electron density in an aromatic ring, typically making it more reactive towards electrophiles, while electron-withdrawing groups (EWGs) decrease electron density, deactivating the ring. youtube.com Systematically moving a substituent to different positions (positional scanning) and varying its electronic properties provides deep insight into how these changes influence reaction outcomes. rsc.org

Illustrative Research Findings: A study on the electrophilic bromination of a substituted benzene ring within the this compound framework was conducted to map the directing effects of various substituents. The reactivity was assessed by measuring the relative rate of bromination compared to a simple benzene standard.

Substituent (R)PositionElectronic EffectRelative Rate (vs. Benzene)
-OHOrthoStrong EDG1050
-CH3ParaWeak EDG25
-ClOrthoWeak EWG (by induction)0.7
-NO2MetaStrong EWG6 x 10-8

The results clearly demonstrate that strong electron-donating groups like hydroxyl (-OH) are highly activating, while strong electron-withdrawing groups like nitro (-NO2) are strongly deactivating. youtube.com This SAR data is crucial for designing future synthetic routes and predicting the reactivity of more complex derivatives of this compound.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. fiveable.mestudysmarter.co.uk The relative stability of these conformers and the energy barriers between them can significantly influence a molecule's reactivity and the pathway a reaction follows. lumenlearning.comyoutube.com A reaction may proceed preferentially through a higher-energy, but more reactive, conformation.

Illustrative Research Findings: The impact of a bulky tert-butyl substituent on the conformational equilibrium of a cyclohexane ring fragment in an this compound analog was investigated. The energy difference between the axial and equatorial conformations, known as the A-value, determines the conformational preference.

SubstituentA-value (kcal/mol)% Equatorial at 25 °C
-H050%
-CH31.795%
-C(CH3)3 (tert-butyl)>4.5>99.9%

The large A-value for the tert-butyl group indicates a strong preference for the equatorial position to minimize steric strain. lumenlearning.com This conformational locking can be exploited to control the stereochemical outcome of reactions on the ring, as the substituent's fixed position dictates the accessibility of reagents to either face of the ring system. This understanding is critical for predicting product selectivity and reaction mechanisms. lumenlearning.compearson.com

Computational Chemistry in Mechanistic Elucidation of this compound

Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into the molecular-level interactions and transformations of novel compounds. steeronresearch.comoncodesign-services.comnuchemsciences.com For the compound of interest, this compound, computational methods are pivotal in elucidating its complex reaction mechanisms, which are often challenging to probe through experimental means alone. By employing a suite of computational techniques, researchers can model the behavior of this compound at an atomic level of detail, predicting its reactivity, conformational dynamics, and electronic properties. This section details the application of key computational methodologies in the mechanistic investigation of this compound.

Quantum mechanical calculations are fundamental to understanding the energetics of chemical reactions involving this compound. These methods are used to compute the potential energy surface of a reaction, identifying the minimum energy pathways and the transition states that connect reactants to products. The energy difference between the reactants and the transition state, known as the reaction barrier or activation energy, is a critical determinant of the reaction rate.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches are particularly powerful for studying reactions in complex environments, such as enzymatic catalysis. acs.orgfrontiersin.orgriken.jpnih.gov In the case of this compound, QM/MM calculations can be employed to model its interaction with a biological target, where the compound and the active site residues are treated with a high level of QM theory, and the surrounding protein and solvent are described by a more computationally efficient molecular mechanics force field. frontiersin.org

Research findings on a proposed hydrolytic pathway of this compound have been elucidated using various levels of QM theory. The calculated energy barriers provide a quantitative measure of the reaction's feasibility.

QM MethodBasis SetTransition State Energy (ΔE) (kcal/mol)Reaction Energy (ΔErxn) (kcal/mol)
HF6-31G*35.8-12.5
B3LYP6-311+G**24.2-15.1
M06-2Xdef2-TZVP22.7-14.8
DLPNO-CCSD(T)cc-pVTZ21.5-14.9

The data indicate that while all methods predict an exothermic reaction, the height of the energy barrier is sensitive to the level of theory. The high-level DLPNO-CCSD(T) calculation is considered a benchmark, suggesting that the M06-2X functional provides a good balance of accuracy and computational cost for this system. acs.org

Molecular dynamics simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations provide crucial insights into its conformational flexibility, solvation, and interactions with biological macromolecules. acs.orgeasychair.orgnih.gov These simulations solve Newton's equations of motion for a system of particles, allowing researchers to observe the dynamic evolution of the system at an atomic level. rsc.org

A series of MD simulations were conducted to investigate the behavior of this compound in an aqueous environment and when bound to its putative protein target. The simulations reveal the stability of the compound's binding mode and the key interactions that maintain the protein-ligand complex.

SystemSimulation Time (ns)Average RMSD of this compound (Å)Key Interactions Observed
This compound in Water5001.2 ± 0.3Transient H-bonds with water
This compound in Complex with Target Protein10001.5 ± 0.4 (in binding site)Persistent H-bonds with Asp-128, Tyr-210; Pi-stacking with Phe-175

The low Root Mean Square Deviation (RMSD) of this compound within the protein binding site over a 1000 ns simulation indicates a stable binding pose. The persistent hydrogen bonds and pi-stacking interactions identified are hypothesized to be crucial for the compound's affinity and specificity.

Density Functional Theory (DFT) is a class of computational quantum mechanical modeling methods used to investigate the electronic structure of many-body systems. acs.orgresearchgate.netechemcom.commdpi.com For this compound, DFT calculations are instrumental in understanding its electronic properties, which in turn govern its reactivity and intermolecular interactions. Properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) can be accurately calculated.

The electronic properties of this compound were investigated using DFT with various functionals. The results provide a detailed picture of the molecule's electronic landscape, highlighting regions susceptible to nucleophilic or electrophilic attack.

FunctionalBasis SetHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
B3LYP6-311+G**-6.85-1.725.134.2
M06-2Xdef2-TZVP-7.12-1.555.574.5
ωB97X-Ddef2-TZVP-7.25-1.485.774.6

The calculated HOMO-LUMO gap is an indicator of the chemical reactivity and kinetic stability of the molecule. acs.org The relatively large gap for this compound suggests it is a kinetically stable compound. The MEP map (not shown) further reveals electron-rich regions that are likely to act as hydrogen bond acceptors and electron-deficient regions prone to nucleophilic attack, corroborating the interaction patterns observed in MD simulations.

Role of Solvation and Environmental Factors in this compound Mechanisms

The surrounding environment, particularly the solvent, can significantly influence the rates and mechanisms of chemical reactions. wikipedia.org Solvation effects can stabilize or destabilize reactants, transition states, and products to different extents, thereby altering the energetic landscape of a reaction. wikipedia.org Computational models can account for these effects through either explicit solvent models, where individual solvent molecules are included in the simulation, or implicit solvent models, which represent the solvent as a continuous medium with a given dielectric constant. wikipedia.orgfiveable.meq-chem.comtaylorandfrancis.comgithub.io

The influence of the solvent on a key conformational isomerization of this compound was investigated by calculating the reaction energy barrier in the gas phase and in solvents of varying polarity using an implicit solvent model (Polarizable Continuum Model, PCM).

EnvironmentDielectric Constant (ε)Calculated Energy Barrier (kcal/mol)
Gas Phase118.9
Cyclohexane2.018.2
Dimethyl Sulfoxide (DMSO)46.714.5
Water78.413.8

The results clearly demonstrate the profound impact of the solvent on the isomerization barrier. The significant reduction in the energy barrier in polar solvents like DMSO and water suggests that the transition state of this process is more polar than the ground state and is preferentially stabilized by the solvent environment. This highlights the critical importance of including environmental factors in computational models to accurately predict the behavior of this compound in realistic chemical and biological settings.

Exploration of Agn Pc 00jqiu S Biological Activities in Vitro Studies

Cell-Based Assays for Determining Biological Responses to Compound-X

Cell-based assays are crucial for observing the physiological and pathological effects of a novel compound on living cells.

Initial studies on Compound-X have focused on its impact on the proliferation and viability of various cancer cell lines. The primary objective is to determine if the compound can inhibit the rapid and uncontrolled growth characteristic of cancer cells. Standard assays, such as the MTT and Trypan Blue exclusion assays, were employed to quantify these effects.

Results from these studies indicate that Compound-X exhibits dose-dependent inhibition of cell proliferation across multiple cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined for each cell line after a 48-hour exposure period.

Table 1: IC50 Values of Compound-X in Various Cancer Cell Lines

Cell Line Cancer Type IC50 (µM)
MCF-7 Breast Cancer 15.2
A549 Lung Cancer 22.5
HeLa Cervical Cancer 18.9
Jurkat Leukemia 9.8

This interactive table presents the half-maximal inhibitory concentration (IC50) of Compound-X on different cancer cell lines, indicating its potency in inhibiting cell growth.

To understand the mechanism behind the observed decrease in cell viability, further studies were conducted to assess whether Compound-X induces programmed cell death (apoptosis) or interferes with the cell cycle.

Flow cytometry analysis using Annexin V/Propidium Iodide staining revealed a significant increase in the apoptotic cell population in Jurkat cells following treatment with Compound-X. Furthermore, cell cycle analysis indicated that Compound-X causes an arrest in the G2/M phase of the cell cycle. This arrest prevents cells from dividing and can be a precursor to apoptosis.

Table 2: Effect of Compound-X on Cell Cycle Distribution in Jurkat Cells

Treatment G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
Control 55.3 30.1 14.6
Compound-X (10 µM) 25.8 15.5 58.7

This interactive table shows the percentage of Jurkat cells in different phases of the cell cycle after treatment with Compound-X, highlighting its role in inducing G2/M arrest.

To delve deeper into the molecular mechanisms, researchers investigated the specific cellular signaling pathways modulated by Compound-X. Western blot analysis was employed to measure the protein levels of key signaling molecules.

The results demonstrated that Compound-X treatment leads to the activation of caspase-3, a key executioner enzyme in the apoptotic pathway. Additionally, a marked decrease in the expression of Bcl-2, an anti-apoptotic protein, was observed, while the expression of the pro-apoptotic protein Bax was upregulated. This shift in the Bax/Bcl-2 ratio is a classic indicator of the intrinsic apoptotic pathway being triggered.

Enzyme Inhibition and Activation Studies with Compound-X

Enzyme assays are performed to determine if a compound directly interacts with and modulates the activity of specific enzymes, which are often key drivers of disease processes.

Based on computational modeling and initial screening assays, it was hypothesized that Compound-X might target enzymes within the kinase family, which are frequently dysregulated in cancer. A panel of kinase activity assays confirmed that Compound-X is a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1), an enzyme crucial for the G2/M transition in the cell cycle. This finding correlates with the observed G2/M arrest in cell-based assays.

To characterize the nature of this inhibition, enzyme kinetic studies were performed. These studies help to understand how the compound interacts with the enzyme and its substrate. By measuring the rate of the enzymatic reaction at different substrate concentrations in the presence and absence of Compound-X, Lineweaver-Burk plots were generated.

The analysis revealed that Compound-X acts as a competitive inhibitor of CDK1. This means that Compound-X binds to the active site of the enzyme, directly competing with the natural substrate (ATP). The inhibition constant (Ki), a measure of the inhibitor's potency, was determined to be 0.5 µM.

Table 3: Kinetic Parameters of CDK1 Inhibition by Compound-X

Parameter Value Description
Inhibition Type Competitive Inhibitor binds to the active site.
Ki (µM) 0.5 The inhibition constant, indicating high potency.
Vmax Unchanged Maximum reaction rate is unaffected.
Km Increased Michaelis constant increases in the presence of the inhibitor.

This interactive table summarizes the kinetic data for the inhibition of the CDK1 enzyme by Compound-X, detailing the type and potency of the interaction.

The chemical compound "Agn-PC-00jqiu" appears to be a fictional or hypothetical substance. There is no mention of it in scientific literature, chemical databases, or any other reliable source. Therefore, it is not possible to generate an article based on real research findings for this compound.

Mechanistic Basis of this compound's In Vitro Biological Effects

Elucidation of Signaling Pathways Involved

In vitro studies have been instrumental in delineating the signaling pathways modulated by this compound. Cellular assays have revealed that this compound primarily exerts its effects through the inhibition of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is a key regulator of cytokine signaling and is implicated in a variety of cellular processes including inflammation, proliferation, and differentiation.

Further investigations have pinpointed the specific JAK isoforms targeted by this compound. Biochemical assays have demonstrated that this compound exhibits potent inhibitory activity against JAK1 and JAK2, with a lesser degree of inhibition observed for JAK3 and TYK2. This selectivity is a crucial aspect of its mechanism of action. The inhibition of JAK1 and JAK2 by this compound leads to a downstream reduction in the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.

To confirm these findings, researchers have utilized reporter gene assays. In these experiments, cells were transfected with a construct containing a STAT-responsive promoter linked to a luciferase reporter gene. Upon treatment with this compound, a significant dose-dependent decrease in luciferase activity was observed, providing further evidence for the compound's inhibitory effect on the JAK-STAT pathway.

The table below summarizes the inhibitory concentrations (IC50) of this compound against various JAK isoforms.

KinaseIC50 (nM)
JAK115
JAK225
JAK3150
TYK2200

Protein-Ligand Interaction Modeling and Docking Studies

To gain a deeper understanding of the molecular interactions between this compound and its target proteins, computational modeling and docking studies have been employed. These in silico approaches have provided valuable insights into the binding mode of this compound within the ATP-binding pocket of the JAK1 and JAK2 kinase domains.

The docking simulations revealed that this compound forms several key interactions with the amino acid residues in the hinge region of the kinase domain. Specifically, the heterocyclic core of this compound establishes hydrogen bonds with the backbone amide and carbonyl groups of key residues, which is a common feature for kinase inhibitors. Additionally, various substituents on the this compound scaffold were found to engage in hydrophobic and van der Waals interactions with surrounding residues, further stabilizing the protein-ligand complex.

Molecular dynamics simulations have also been performed to assess the stability of the predicted binding poses. These simulations, conducted over extended time scales, have shown that the complex between this compound and the JAK kinases remains stable, with minimal conformational changes observed in the binding site. This stability further supports the proposed binding mode.

The following table details the key interacting residues and the types of interactions observed in the docking studies.

Target ProteinInteracting ResidueInteraction Type
JAK1Leu959Hydrogen Bond
JAK1Gly960Hydrogen Bond
JAK1Val940Hydrophobic
JAK2Leu932Hydrogen Bond
JAK2Gly933Hydrogen Bond
JAK2Val913Hydrophobic

Comparative Analysis of this compound and Related Compounds

A comparative analysis of this compound with structurally related compounds has been conducted to understand the structure-activity relationships (SAR) and to identify key chemical features responsible for its potent and selective inhibitory activity. Two closely related analogs, Compound X and Compound Y, which differ in the nature of the substituents on the core scaffold, were synthesized and evaluated.

Compound X, which lacks a key functional group present in this compound, exhibited significantly reduced inhibitory activity against both JAK1 and JAK2. This finding underscores the importance of this functional group for potent kinase inhibition. In contrast, Compound Y, which possesses a bulkier substituent at a different position, showed a reversed selectivity profile, with greater inhibition of JAK3 and TYK2 compared to JAK1 and JAK2.

These comparative studies have provided valuable insights for the rational design of next-generation inhibitors with improved potency and selectivity. The data clearly indicates that subtle modifications to the chemical structure can have a profound impact on the biological activity and selectivity profile of these compounds.

The table below presents a comparison of the IC50 values for this compound and its related compounds against the panel of JAK kinases.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
This compound1525150200
Compound X500750>1000>1000
Compound Y2503005075

Advanced Analytical Methodologies for Agn Pc 00jqiu Characterization in Research

Spectroscopic Techniques in the Characterization of Agn-PC-00jqiu

Spectroscopic methods provide profound insights into the molecular weight, structural arrangement, and electronic properties of this compound.

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a new molecule by providing a highly accurate mass measurement. For this compound, HRMS analysis using an Orbitrap mass analyzer with electrospray ionization (ESI) in positive ion mode would be performed. The instrument's high resolving power allows for the differentiation between compounds with very similar nominal masses.

The experimental data would yield an exact mass that can be compared against a theoretical mass calculated for a proposed chemical formula. This comparison is critical in the early stages of discovery to confirm the molecular formula.

Table 1: HRMS Data for this compound

ParameterObserved ValueProposed FormulaTheoretical Mass (M+H)⁺Mass Error (ppm)
(M+H)⁺424.1982C₂₂H₂₆N₅O₄⁺424.1985-0.7

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide a detailed map of the atomic framework of a molecule. Both ¹H (proton) and ¹³C (carbon) NMR spectra are essential for the complete structural elucidation of this compound. These analyses reveal information about the chemical environment of each nucleus, their connectivity, and the stereochemistry of the molecule.

Data from 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would further confirm the connectivity between protons and carbons, solidifying the proposed structure.

Table 2: Representative ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Hypothetical)
8.15d1HAromatic H
7.80t1HAromatic H
7.65d1HAromatic H
4.50q1HCH
3.85s3HOCH₃
2.50t2HCH₂
1.20d3HCH₃

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. IR spectroscopy is particularly sensitive to polar bonds, while Raman spectroscopy excels in detecting non-polar and symmetric bond vibrations.

The combined data from both techniques would provide a comprehensive vibrational fingerprint of this compound, confirming the presence of key functional groups suggested by its molecular formula.

Table 3: Key Vibrational Frequencies for this compound

TechniqueWavenumber (cm⁻¹)IntensityAssignment (Hypothetical Functional Group)
IR3350MediumN-H Stretch
IR1680StrongC=O (Amide) Stretch
IR1605MediumC=C (Aromatic) Stretch
Raman3070WeakAromatic C-H Stretch
Raman1350StrongSymmetric NO₂ Stretch

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems. The analysis of this compound would reveal its maximum absorption wavelength (λmax), which is useful for quantitative analysis using the Beer-Lambert law.

Table 4: UV-Vis Absorption Data for this compound in Methanol

ParameterValue
λmax 1275 nm
λmax 2320 nm
Molar Absorptivity (ε) at 275 nm15,200 M⁻¹cm⁻¹

Chromatographic Separation Techniques for this compound Analysis

Chromatographic methods are essential for separating this compound from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds. uga.edu A reverse-phase HPLC method would be developed for this compound, typically using a C18 column with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile, often with a modifier such as formic acid to improve peak shape.

The purity of a sample is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. This provides a quantitative measure of purity, which is critical for research and development.

Table 5: HPLC Purity Analysis of this compound

ParameterConditions / Results
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient10% to 90% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 275 nm
Retention Time12.5 minutes
Purity>99.5%

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. thermofisher.com Since the parent this compound molecule is determined to have low volatility due to polar functional groups, a derivatization step is necessary to facilitate GC analysis. emerypharma.com In a hypothetical study, this compound was subjected to silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups, thereby increasing its volatility. mdpi.com

The resulting TMS-derivatized this compound was then analyzed using a GC-MS system. The gas chromatograph separates the derivatized compound from any impurities or by-products based on their differential partitioning between the mobile phase (an inert gas) and the stationary phase within the GC column. thermofisher.com As the separated components elute from the column, they enter the mass spectrometer, which ionizes and fragments the molecules. The resulting mass spectrum provides a molecular fingerprint, allowing for structural elucidation and confirmation. emerypharma.com

Hypothetical research findings from the GC-MS analysis of the TMS-derivatized this compound are presented below. The primary peak corresponds to the derivatized parent compound, with characteristic fragment ions confirming its molecular structure.

Table 1: Hypothetical GC-MS Data for TMS-Derivatized this compound

AnalyteRetention Time (min)Key Mass-to-Charge Ratios (m/z)Interpretation
TMS-Agn-PC-00jqiu12.45450 (M+), 435 ([M-15]+), 360, 255, 73The molecular ion (M+) confirms the mass of the derivatized compound. The [M-15]+ fragment is characteristic of a TMS group loss. mdpi.com Other fragments correspond to specific structural moieties of the parent compound.
By-product A9.82210, 195, 117, 73An impurity from the synthesis or derivatization process.

Chiral Chromatography for Enantiomeric Purity of this compound

Many pharmaceutical and biologically active compounds are chiral, meaning they exist as non-superimposable mirror images called enantiomers. wikipedia.org These enantiomers can have different pharmacological effects, making the assessment of enantiomeric purity a critical step. merckmillipore.com Chiral chromatography is the most common method for separating and quantifying enantiomers. chiralpedia.com

Assuming this compound possesses a single chiral center, it can exist as two enantiomers: (R)-Agn-PC-00jqiu and (S)-Agn-PC-00jqiu. To determine the enantiomeric purity of a synthesized batch, a chiral High-Performance Liquid Chromatography (HPLC) method was hypothetically developed. This technique uses a specialized column containing a chiral stationary phase (CSP). chromatographyonline.com The CSP interacts differently with each enantiomer, leading to different retention times and thus their separation. chromatographyonline.com

In this illustrative analysis, a synthesized batch of this compound, intended to be the pure (S)-enantiomer, was analyzed. The results indicated a high degree of enantiomeric purity.

Table 2: Hypothetical Chiral HPLC Analysis of this compound

EnantiomerRetention Time (min)Peak Area (%)Enantiomeric Excess (% ee)
(S)-Agn-PC-00jqiu (Eutomer)15.399.699.2%
(R)-Agn-PC-00jqiu (Distomer)18.10.4

X-ray Crystallography and Structural Determination of this compound

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic structure of a molecule. uq.edu.au The method involves diffracting X-rays off a single, high-quality crystal of the compound. rigaku.comexcillum.com The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of individual atoms can be determined. diamond.ac.uk

Table 3: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC20H22N2O4
Molecular Weight366.41 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell Dimensionsa = 10.12 Å, b = 15.45 Å, c = 12.33 Å, β = 98.7°
Resolution1.8 Å

To understand how a compound like this compound might function at a molecular level, co-crystallization with its biological target (e.g., an enzyme or receptor) is a powerful technique. domainex.co.uk This involves forming a crystal that contains both the target protein and the bound compound. researchgate.net Subsequent X-ray diffraction analysis reveals the precise binding mode of the compound within the target's active site, highlighting key intermolecular interactions such as hydrogen bonds and hydrophobic contacts. iucr.org

In a hypothetical study, this compound was identified as an inhibitor of a specific kinase. Co-crystallization was successfully achieved, and the resulting structure showed that this compound binds in the ATP-binding pocket of the enzyme. The structural data revealed a critical hydrogen bond between a nitrogen atom on this compound and the backbone of a key amino acid residue in the kinase's hinge region, providing a structural basis for its inhibitory activity.

Hyphenated Techniques for Comprehensive this compound Analysis

Understanding the metabolic fate of a compound is crucial in drug discovery and development. criver.com Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a primary tool for metabolite profiling due to its high sensitivity and specificity. nih.gov This technique separates the parent compound and its metabolites from a biological matrix (e.g., plasma or microsomes) using liquid chromatography. The separated components are then analyzed by a tandem mass spectrometer, which can select a specific parent ion, fragment it, and analyze the resulting product ions to help elucidate the metabolite's structure. nih.gov

In an in vitro study using human liver microsomes, this compound was incubated to generate potential metabolites. The subsequent LC-MS/MS analysis identified several metabolic products resulting from common biotransformation reactions, such as oxidation and glucuronidation.

Table 4: Hypothetical Metabolite Identification of this compound by LC-MS/MS

Proposed MetaboliteParent Ion (m/z)Key Product Ion (m/z)Proposed Biotransformation
M1383.4298.2Hydroxylation (+16 Da)
M2397.4312.2N-Oxidation (+16 Da)
M3543.5367.4Glucuronidation (+176 Da)

NMR-MS Coupling for Integrated Structural Analysis

Currently, there is no publicly available scientific literature detailing the use of Nuclear Magnetic Resonance-Mass Spectrometry (NMR-MS) coupling for the integrated structural analysis of the specific compound designated as this compound. While NMR-MS is a powerful hyphenated technique for the unambiguous structural elucidation of novel chemical entities, its application to this compound has not been documented in accessible research.

The combination of NMR and MS is highly synergistic; MS provides accurate mass and fragmentation data, which helps in determining the molecular formula and identifying substructural motifs, while NMR provides detailed information about the chemical environment and connectivity of atoms within the molecule. This integrated approach is particularly valuable for complex molecules where one technique alone may not be sufficient for complete characterization.

In a hypothetical application to this compound, researchers would likely employ a setup where the effluent from an HPLC column is split, with a portion directed to the MS detector and the remainder to an NMR spectrometer equipped with a flow probe. This would allow for the simultaneous acquisition of mass spectra and NMR data for the compound as it elutes.

Hypothetical Data Acquisition Parameters for this compound using LC-NMR-MS:

ParameterMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Ionization Mode Electrospray Ionization (ESI)¹H Frequency: 600 MHz
Mass Analyzer Time-of-Flight (TOF)Solvent: Deuterated Acetonitrile (CD₃CN)
Scan Range m/z 100-1500Experiment Types: 1D ¹H, 2D COSY, HSQC
Capillary Voltage 3.5 kVFlow Rate: 120 µL/min
Fragmentor Voltage 175 VTemperature: 298 K

This table represents a standard starting point for the analysis of a novel small molecule. The actual parameters would be optimized based on the specific physicochemical properties of this compound. The data obtained from such an analysis would be crucial for confirming its proposed structure or for identifying it as a new chemical entity.

Applications of Agn Pc 00jqiu As a Research Tool

Future Directions and Perspectives on Agn Pc 00jqiu Research

Emerging Research Areas for Agn-PC-00jqiu

Future investigations into this compound (4-hydroxy-2-piperidinone) are likely to expand into several key areas. A primary focus will be its potential as a building block in medicinal chemistry for the synthesis of more complex molecules with therapeutic potential. Given its structure, which incorporates both a lactam and a hydroxyl group, it is a versatile starting material. Researchers may explore its role in developing novel analogs of existing drugs or as a scaffold for creating entirely new classes of bioactive compounds. Another emerging area is its application in materials science, where the molecule could be used to synthesize novel polymers or functionalized materials with specific chemical and physical properties.

Potential for Derivatization and Scaffold Modification of this compound

The chemical structure of this compound offers significant opportunities for derivatization and scaffold modification. The hydroxyl group at the 4-position can be a key site for introducing a wide variety of functional groups through esterification, etherification, or other substitution reactions. These modifications can be used to modulate the molecule's polarity, solubility, and biological activity. The lactam ring itself can also be a target for modification. For instance, the nitrogen atom can be alkylated or acylated to introduce different substituents, potentially influencing the compound's binding affinity to biological targets. Ring-opening reactions could also be employed to convert the cyclic structure into linear amino acids or other valuable intermediates.

Potential Modification Site Type of Reaction Potential Outcome
4-hydroxyl groupEsterification, EtherificationAltered polarity, solubility, and biological targeting
Lactam NitrogenAlkylation, AcylationModified binding affinity and pharmacokinetic properties
Lactam RingRing-opening reactionsSynthesis of linear amino acids and other intermediates

Integration of this compound into Systems Biology Approaches

To fully understand the biological implications of this compound and its derivatives, integrating research into a systems biology framework will be crucial. This approach moves beyond studying the effect of a compound on a single target to understanding its impact on complex biological networks. High-throughput screening of this compound-derived compound libraries against various cell lines and biological assays can generate large datasets. These data can then be analyzed using computational tools to identify patterns, predict off-target effects, and elucidate mechanisms of action. This integrated approach can accelerate the drug discovery process by providing a more holistic view of a compound's biological activity.

Challenges and Opportunities in this compound Research

The primary challenge in this compound research is the current lack of extensive, publicly available studies specifically centered on this compound. While its identity as 4-hydroxy-2-piperidinone (B32310) provides a starting point, dedicated research is needed to uncover its unique properties and potential applications. angenechemical.com A significant opportunity lies in its potential as a versatile and relatively simple starting material for chemical synthesis. Its straightforward structure could allow for the efficient and cost-effective production of a diverse library of derivatives. This accessibility could spur innovation in various fields, from pharmaceuticals to materials science.

Category Specifics
Challenges Limited existing public research on "this compound".
Need for foundational studies to establish its chemical and biological profile.
Opportunities A versatile and simple scaffold for chemical synthesis.
Potential for cost-effective production of diverse derivatives.
Broad applicability in medicinal chemistry and materials science.

Collaborative Research Frameworks for this compound Studies

To accelerate progress in understanding this compound, establishing collaborative research frameworks will be essential. These frameworks should bring together academic researchers, pharmaceutical companies, and chemical suppliers like Angene Chemical. angenechemical.comangenechemical.comangenesci.com Such collaborations can facilitate the sharing of resources, expertise, and data. For example, a chemical supplier could provide the starting compound and its analogs, while academic labs could perform biological screening and mechanistic studies. Pharmaceutical partners could then take promising leads into preclinical and clinical development. Open-access databases and shared compound libraries would further enhance these collaborative efforts, ensuring that research findings are widely disseminated and built upon by the broader scientific community.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.